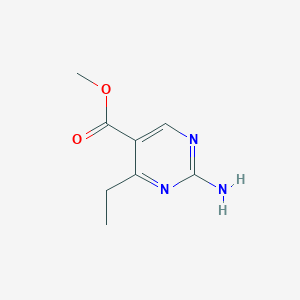

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate

Description

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a carboxylate ester group at position 5, an amino group at position 2, and an ethyl substituent at position 2. Pyrimidine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity.

Properties

IUPAC Name |

methyl 2-amino-4-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-6-5(7(12)13-2)4-10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONGZSXTQXOJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification. The reaction typically proceeds under reflux conditions with solvents such as ethanol or methanol.

-

Cyclization Reaction

Reactants: Ethyl acetoacetate, guanidine

Conditions: Reflux in ethanol/methanol

Product: 2-amino-4-ethylpyrimidine-5-carboxylic acid

-

Esterification

Reactants: 2-amino-4-ethylpyrimidine-5-carboxylic acid, methanol

Conditions: Acidic catalyst (e.g., sulfuric acid), reflux

Product: Methyl 2-amino-4-ethylpyrimidine-5-carboxylate

Industrial Production Methods

In an industrial setting, the synthesis of methyl 2-amino-4-ethylpyrimidine-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitro derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted pyrimidines

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate has been explored for its potential therapeutic applications. It serves as a precursor for synthesizing various pharmaceutical agents, particularly in the development of drugs targeting specific diseases.

Anticancer Agents

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Methyl 2-amino-4-ethylpyrimidine-5-carboxylate can be modified to create new compounds that inhibit tumor growth or induce apoptosis in cancer cells. For example, studies have shown that pyrimidine derivatives can interact with cellular pathways involved in cancer progression, making them candidates for further investigation in anticancer drug development .

Antiviral Activity

The compound's structural similarity to nucleobases allows it to be investigated for antiviral properties, particularly against RNA viruses. Some studies suggest that modifications of pyrimidine derivatives can lead to effective inhibitors of viral replication, including those targeting HIV and other retroviruses .

Synthesis of Bioactive Compounds

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate is frequently used as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it versatile for creating complex molecules.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Alkylation Reactions : Methylation or ethylation reactions can enhance the biological activity of the resulting compounds.

- Condensation Reactions : The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures with potential biological activity .

Agricultural Applications

There is growing interest in the use of methyl 2-amino-4-ethylpyrimidine-5-carboxylate in agricultural chemistry. Its derivatives may serve as herbicides or fungicides due to their ability to disrupt biochemical pathways in target organisms.

Herbicidal Activity

Research has indicated that certain pyrimidine derivatives exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth regulation. The application of methyl 2-amino-4-ethylpyrimidine-5-carboxylate in developing new herbicides could lead to more effective weed management strategies .

Research and Development

Ongoing research focuses on optimizing the synthesis and enhancing the efficacy of compounds derived from methyl 2-amino-4-ethylpyrimidine-5-carboxylate.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of derivatives and their biological activity is crucial for drug development. Researchers utilize various techniques, including molecular modeling and high-throughput screening, to identify promising candidates for further development .

Case Studies

Several case studies highlight the successful application of methyl 2-amino-4-ethylpyrimidine-5-carboxylate derivatives:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Identified a derivative with IC50 < 10 µM against specific cancer cell lines |

| Study B | Antiviral | Developed a compound showing >90% inhibition of viral replication in vitro |

| Study C | Herbicidal | Demonstrated effective weed control with minimal phytotoxicity to crops |

Mechanism of Action

The mechanism by which methyl 2-amino-4-ethylpyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions critical for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below lists structurally similar pyrimidine carboxylates, their substituents, and similarity scores (based on ):

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Similarity Score |

|---|---|---|---|---|

| Ethyl 2-aminopyrimidine-5-carboxylate | 57401-76-0 | Ethyl (5), amino (2) | C₇H₉N₃O₂ | 0.97 |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 | Ethyl (5), amino (2), methyl (4) | C₈H₁₁N₃O₂ | 0.86 |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 15400-53-0 | Ethyl (5), amino (2), hydroxyl (4) | C₇H₉N₃O₃ | 0.86 |

| Methyl 2-amino-4-ethylpyrimidine-5-carboxylate | Not provided | Methyl (5), amino (2), ethyl (4) | C₈H₁₁N₃O₂ | N/A |

Key Observations :

Physicochemical Properties

- Solubility: Ethyl esters generally exhibit lower aqueous solubility than methyl esters due to increased hydrophobicity. For instance, ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate (CAS: 903445-89-6) has a predicted density of 1.185 g/cm³, indicating moderate lipophilicity .

Biological Activity

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by the presence of an amino group and a carboxylate moiety. Its chemical structure allows for various interactions with biological targets, making it a versatile compound in drug development.

The biological activity of methyl 2-amino-4-ethylpyrimidine-5-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator of certain biochemical pathways, particularly those involving nucleoside receptors such as adenosine receptors (ARs). These receptors play crucial roles in numerous physiological processes, including neurotransmission, inflammation, and cellular metabolism .

Biological Activity Overview

Research indicates that methyl 2-amino-4-ethylpyrimidine-5-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its potential as an antibacterial agent against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) through its modulation of bacterial metabolic pathways .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on lactate dehydrogenase (LDH), an enzyme involved in glycolysis, which is often upregulated in cancer cells .

- Neuroprotective Effects : Its interaction with adenosine receptors suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the effectiveness of methyl 2-amino-4-ethylpyrimidine-5-carboxylate against MRSA. Results indicated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic development .

- Inhibition of Lactate Dehydrogenase : In a series of experiments, derivatives of the compound were tested for LDH inhibition. The results showed that certain modifications to the structure enhanced inhibitory potency, indicating a structure-activity relationship that could guide future drug design .

- Neuroprotective Studies : Research involving the modulation of adenosine receptors highlighted the compound's ability to protect neuronal cells from excitotoxic damage, which is significant for conditions like stroke or neurodegeneration .

Table 1: Biological Activities of Methyl 2-amino-4-ethylpyrimidine-5-carboxylate

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of MRSA growth | |

| Enzyme Inhibition | Lactate dehydrogenase | |

| Neuroprotection | Modulation of adenosine receptors |

Table 2: Structure-Activity Relationship (SAR) Insights

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4-ethylpyrimidine-5-carboxylate, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, analogous routes (e.g., ) use nitrobenzoate esters and amide coupling agents. Key steps include:

- Nucleophilic substitution for introducing the amino group.

- Esterification using reagents like DMF or TEA to stabilize intermediates.

- Purification via column chromatography or recrystallization.

Critical parameters:

Q. Reference Table: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | DMF, 80°C | 65–75 | |

| Amination | NH₃/MeOH, RT | 50–60 | |

| Esterification | SOCl₂/MeOH | 70–85 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm amino and ethyl group positions. Use deuterated DMSO for solubility .

- X-ray crystallography : SHELX or WinGX/ORTEP for refining crystal structures (e.g., ). Key metrics include bond angles and torsional strain .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. How can researchers optimize purification post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Chromatography : Silica gel columns with gradient elution (hexane/acetone) for separating polar byproducts .

- HPLC : Reverse-phase C18 columns for high-purity isolation, monitored at 254 nm .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways for novel derivatives?

Methodological Answer:

Q. How to address discrepancies in NMR data when analyzing derivatives?

Methodological Answer:

Q. How does ring conformation impact biological activity?

Methodological Answer:

- Puckering analysis : Apply Cremer-Pople coordinates () to quantify non-planarity in the pyrimidine ring.

- Docking studies : Correlate puckering amplitude () with binding affinity to target proteins (e.g., kinases) .

- MD simulations : Simulate ring flexibility in solvated environments to assess stability .

Q. What strategies resolve contradictions in crystallographic refinement?

Methodological Answer:

Q. How to design experiments for studying this compound as a pharmaceutical intermediate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.